An In-Depth Technical Guide to the Synthesis of 1,4-Diazepan-6-amine

An In-Depth Technical Guide to the Synthesis of 1,4-Diazepan-6-amine

Abstract

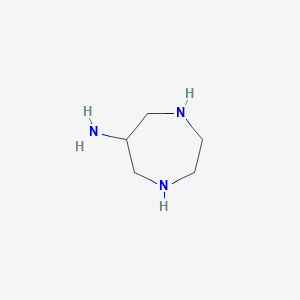

1,4-Diazepan-6-amine is a pivotal heterocyclic scaffold in medicinal chemistry, forming the core of a multitude of pharmacologically active agents. Its unique seven-membered ring structure, containing two nitrogen atoms, imparts favorable physicochemical properties and conformational flexibility, making it an attractive building block in drug discovery. This guide provides a comprehensive overview of the principal synthetic strategies for 1,4-diazepan-6-amine and its derivatives, with a focus on the underlying chemical principles, practical experimental considerations, and the logic behind methodological choices. We will delve into established routes, such as those originating from amino acids, and explore modern catalytic approaches, offering researchers and drug development professionals a robust resource for the synthesis of this important molecular entity.

Introduction: The Significance of the 1,4-Diazepane Scaffold

The 1,4-diazepane ring system is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[1] Derivatives of 1,4-diazepane have demonstrated a wide array of biological activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer properties.[1][2] The presence of two nitrogen atoms within the seven-membered ring allows for versatile functionalization and modulation of pharmacokinetic and pharmacodynamic profiles. 1,4-Diazepan-6-amine, in particular, serves as a key intermediate for the synthesis of complex molecules, including potent receptor antagonists and chelating agents for radiopharmaceuticals.[3][4]

Strategic Approaches to the Synthesis of 1,4-Diazepan-6-amine

The construction of the 1,4-diazepane ring presents unique synthetic challenges due to the entropic penalty associated with forming a seven-membered ring. Several strategies have been developed to overcome these hurdles, each with its own set of advantages and limitations.

Synthesis Starting from Amino Acids: A Chiral Pool Approach

A common and effective strategy for the synthesis of chiral 1,4-diazepan-6-amine derivatives utilizes readily available amino acids as starting materials. This approach leverages the inherent chirality of the amino acid to produce enantiomerically pure products, which is often crucial for pharmacological activity.

A representative synthesis starting from L-serine methyl ester illustrates this strategy.[4] The process involves the protection of the amino and carboxyl groups, followed by the activation of the hydroxyl group for subsequent nucleophilic substitution to build the diazepine ring.

Experimental Protocol: Synthesis of (R)-6-Amino-1-ethyl-4-methylhexahydro-1,4-diazepine from N-Ts-L-serine methyl ester [4]

This multi-step synthesis highlights the use of protecting groups and a key aziridine intermediate.

-

Protection of L-serine: L-serine methyl ester is first protected with a tosyl (Ts) group on the nitrogen atom.

-

Formation of the Aziridine Ring: The hydroxyl group is then converted to a good leaving group (e.g., mesylate or tosylate), which facilitates an intramolecular nucleophilic substitution by the protected amine to form an N-Ts-aziridine intermediate. This step is critical as it sets up the stereochemistry of the final product.

-

Ring Opening of the Aziridine: The key intermediate, N-Ts-aziridine, is then reacted with ethylamine (EtNH₂). The amine attacks the less sterically hindered carbon of the aziridine ring, leading to its opening and the introduction of one of the nitrogen atoms of the future diazepine ring.

-

Cyclization: The resulting intermediate undergoes a series of transformations, including reduction of the ester and subsequent intramolecular cyclization to form the 1,4-diazepane ring.

-

Reduction and Deprotection: A final reduction step, typically using a strong reducing agent like lithium aluminum hydride (LiAlH₄), reduces the amide functionalities within the ring and removes the tosyl protecting group to yield the desired optically active amine.[4]

This route provides excellent control over stereochemistry and results in high enantiomeric purity (>99.5% ee).[4]

Diagram: Synthesis of (R)-6-Amino-1-ethyl-4-methylhexahydro-1,4-diazepine

Caption: Synthetic pathway from L-serine.

Reductive Amination Strategies

Reductive amination is a powerful and versatile method for the formation of amines from carbonyl compounds and amines.[5][6] In the context of 1,4-diazepan-6-amine synthesis, this reaction can be employed for both the initial construction of the ring and for the subsequent functionalization of the amine groups.

A "one-pot" direct reductive amination approach streamlines the synthesis by combining the condensation of a carbonyl compound with an amine and the subsequent reduction of the imine intermediate in a single reaction vessel.[6]

Key Principles of Reductive Amination:

-

Imine/Enamine Formation: The reaction initiates with the nucleophilic attack of an amine on a carbonyl group, leading to the formation of a hemiaminal intermediate. This is followed by dehydration to form an imine or enamine. This step is often catalyzed by mild acid.

-

Reduction: The C=N double bond of the imine is then reduced to a C-N single bond using a suitable reducing agent.

Choice of Reducing Agent:

The choice of reducing agent is critical for the success of a reductive amination. The ideal reagent should selectively reduce the imine in the presence of the starting carbonyl compound.

| Reducing Agent | Characteristics |

| Sodium borohydride (NaBH₄) | A common and inexpensive reducing agent. Can also reduce aldehydes and ketones, so the imine formation must be complete before its addition.[5] |

| Sodium cyanoborohydride (NaBH₃CN) | A milder reducing agent that is selective for the reduction of imines over carbonyls, allowing for a one-pot procedure.[5] |

| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Another mild and selective reducing agent, often used as a less toxic alternative to NaBH₃CN.[5] |

Experimental Protocol: General Procedure for Reductive Amination [3]

-

Reaction Setup: To a solution of the starting amine (e.g., a precursor to the diazepine ring) in a suitable solvent (e.g., methanol, acetonitrile), the carbonyl compound (aldehyde or ketone) is added.[3][7]

-

Imine Formation: The mixture is stirred, often at room temperature, to allow for the formation of the imine intermediate. Mild acidic conditions can be employed to facilitate this step.

-

Reduction: The reducing agent (e.g., NaBH₄ or NaBH₃CN) is added portion-wise to the reaction mixture.[3]

-

Work-up and Purification: After the reaction is complete, the mixture is typically quenched with water or a dilute acid. The product is then extracted with an organic solvent, and the organic layer is dried and concentrated. The crude product is purified by techniques such as column chromatography or crystallization.[3]

Diagram: Reductive Amination Mechanism

Caption: Key steps in reductive amination.

Modern Catalytic Approaches: Hydrogen Borrowing

Recent advancements in organometallic catalysis have led to the development of more sustainable and atom-economical synthetic methods. "Hydrogen borrowing" or "hydrogen transfer" catalysis is a prime example of such an approach.[8][9] This methodology allows for the coupling of alcohols and amines to form C-N bonds, with water being the only byproduct.

A ruthenium(II) catalyst ligated with a (pyridyl)phosphine ligand has been shown to be effective in the coupling of diols and diamines to furnish piperazines and diazepanes.[8] This method is particularly attractive as it avoids the use of pre-activated starting materials and harsh reagents.

Mechanism of Hydrogen Borrowing:

-

Oxidation: The catalyst temporarily "borrows" hydrogen from the alcohol substrate, oxidizing it to an aldehyde in situ.

-

Condensation: The newly formed aldehyde then reacts with the amine to form an imine.

-

Reduction: The catalyst returns the "borrowed" hydrogen to the imine, reducing it to the final amine product and regenerating the catalyst for the next cycle.

This catalytic cycle offers an elegant and environmentally friendly route to 1,4-diazepanes.[8]

Purification and Characterization

The purification of 1,4-diazepan-6-amine and its derivatives can be challenging due to their polar nature and the presence of multiple basic nitrogen atoms.

-

Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an effective purification method.

-

Column Chromatography: Silica gel chromatography is commonly used, often with a mobile phase containing a small amount of a basic modifier (e.g., triethylamine or ammonia in methanol) to prevent streaking and improve separation.

-

Extraction: Acid-base extraction can be employed to separate the basic amine product from non-basic impurities.

The purified compounds are typically characterized by a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Conclusion

The synthesis of 1,4-diazepan-6-amine and its analogs is a dynamic field of research, driven by the continued importance of this scaffold in drug discovery. While traditional methods based on amino acid precursors and reductive amination remain valuable and widely practiced, modern catalytic approaches like hydrogen borrowing offer more sustainable and efficient alternatives. The choice of synthetic strategy will ultimately depend on factors such as the desired scale of the synthesis, the required stereochemistry, and the availability of starting materials. A thorough understanding of the underlying chemical principles and careful optimization of reaction conditions are paramount to achieving a successful synthesis.

References

-

Zenner, A., Steinmetzer, J., Ueberschaar, N., Freesmeyer, M., Weigand, W., & Greiser, J. (2024, July 3). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. National Institutes of Health. [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis and characterization of some 1,4-diazepines derivatives. [Link]

-

Hirokawa, Y., et al. (2002). Process Development of the Synthetic Route to (R)-6-Amino-1-ethyl-4-methylhexahydro-1,4-diazepine. Organic Process Research & Development, 6(4), 450-455. [Link]

-

Ugi, I., et al. (2011). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. ACS Combinatorial Science, 13(5), 453-463. [Link]

-

Li, J., et al. (2020). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 25(21), 5092. [Link]

-

Nalikezhathu, A., et al. (2023). Synthesis of 1,4-Diazacycles by Hydrogen Borrowing. Organic Letters, 25(10), 1754-1759. [Link]

-

ChemInform Abstract: A Metal-Catalyzed Tandem 1,4-Benzodiazepine Synthesis Based on Two Hydrogen-Transfer Reactions. (2016). ChemInform, 47(34). [Link]

-

Hegetschweiler, K., et al. (2006). The Coordination Chemistry of 1,4-Diazepan-6-amine. European Journal of Inorganic Chemistry, 2006(2), 314-328. [Link]

-

Ali, A., et al. (2024). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules, 29(4), 856. [Link]

-

GPAT Discussion Center. (2019, May 13). SYNTHESIS OF DIAZEPAM | MEDICINAL CHEMISTRY | GPAT-2020 | B.PHARM-4TH SEM. [Link]

-

Sharma, S., & Kumar, A. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 15(6), 784-803. [Link]

-

The Organic Chemistry Tutor. (2022, February 17). Reductive Amination | Synthesis of Amines. [Link]

-

Kos, T., et al. (2022). Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. Molecules, 27(19), 6524. [Link]

-

Sharma, S., & Kumar, A. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 15(6), 784-803. [Link]

-

SlidePlayer. Synthesis of Amino Acid-Derived 1,4-Diamine. [Link]

-

Wolfe, J. P., et al. (2011). Synthesis of Saturated 1,4-Benzodiazepines via Pd-Catalyzed Carboamination Reactions. Organic Letters, 13(16), 4374-4377. [Link]

-

Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Dömling, A., et al. (2013). Synthesis of pseudopeptidic (S)-6-amino-5-oxo-1,4-diazepines and (S)-3-benzyl-2-oxo-1,4-benzodiazepines by an Ugi 4CC Staudinger/aza-Wittig sequence. Beilstein Journal of Organic Chemistry, 9, 1361-1368. [Link]

-

Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 1-2. [Link]

-

Gellis, A., et al. (2020). Palladium-Catalyzed Benzodiazepines Synthesis. Catalysts, 10(11), 1269. [Link]

-

Adamo, A., et al. (2022). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Frontiers in Chemistry, 10, 896319. [Link]

-

Journal of Chemical and Pharmaceutical Research. Identification, synthesis and characterization of principal process related potential impurities in Diazepam. [Link]

- Google Patents.

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. researchgate.net [researchgate.net]

- 3. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. jocpr.com [jocpr.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of 1,4-Diazacycles by Hydrogen Borrowing [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]